8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Description
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic organic compound featuring a tropane-like scaffold (8-azabicyclo[3.2.1]octane). The benzyloxycarbonyl (Cbz) group at the 8-position serves as a protective group for the nitrogen atom, while the carboxylic acid at the 2-position provides functional versatility for further derivatization. This compound is structurally related to tropane alkaloids such as cocaine and its metabolites but differs in substituent groups and stereochemical configuration. It is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals or bioactive molecules .
Properties
IUPAC Name |
8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)13-8-6-12-7-9-14(13)17(12)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSRMXMIGCGQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxycarbonyl (Cbz) Group Installation
The introduction of the Cbz group is critical for protecting the secondary amine during subsequent reactions. A widely adopted protocol involves treating the azabicyclic amine with benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate. For instance, the reaction of 8-azabicyclo[3.2.1]octane-2-carboxylic acid with benzyl chloroformate in dichloromethane at 0°C yields the Cbz-protected derivative with >90% efficiency. The choice of solvent and temperature is crucial to avoid premature hydrolysis of the chloroformate reagent.
Carboxylic Acid Functionalization
The carboxylic acid moiety at position 2 is often introduced via oxidation of a primary alcohol or hydrolysis of a nitrile group . In one method, the alcohol intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid. Alternatively, a nitrile group installed via nucleophilic substitution can be hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions to generate the acid.
Stereoselective Synthesis and Resolution
Chiral Auxiliary-Mediated Approaches
Enantioselective synthesis of the target compound has been achieved using chiral pool starting materials . For example, L-serine-derived lactones have been employed to construct the bicyclic framework with inherent stereochemical control. The lactone is opened via aminolysis, followed by cyclization to form the azabicyclo[3.2.1]octane core. The resulting diastereomers are separated via crystallization or chromatography, yielding enantiomerically pure intermediates.
Catalytic Asymmetric Hydrogenation
Recent advances utilize transition-metal catalysts for asymmetric hydrogenation of prochiral enamines. A rhodium-catalyzed hydrogenation of a bicyclic enamide precursor achieves >95% enantiomeric excess (ee) when using a chiral phosphine ligand. The hydrogenated product is then deprotected and oxidized to yield the carboxylic acid.
Comparative Analysis of Synthetic Routes
The table highlights the superiority of asymmetric hydrogenation and chiral auxiliary methods in achieving high enantiopurity, albeit with higher operational complexity. Dieckmann cyclization offers simplicity but lacks stereochemical control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance cyclization rates by stabilizing transition states. For example, cyclization in THF at −78°C improves diastereoselectivity by minimizing side reactions. Conversely, aqueous acidic conditions are preferred for hydrolysis steps to prevent ester group degradation.
Catalytic Systems
Palladium-based catalysts, such as Pd(OH)₂/C , are effective for hydrogenolysis of protecting groups without affecting the bicyclic core. In contrast, enzymatic catalysis has been explored for kinetic resolution, though yields remain suboptimal (<50%).
Scalability and Industrial Applications
Large-scale synthesis requires cost-effective and safety-optimized protocols. A patent by Science Union et al. describes a scalable route using continuous flow chemistry to perform cyclization and protection steps in a single reactor, reducing purification needs . This method achieves a throughput of 1.2 kg/day with 70% overall yield.
Chemical Reactions Analysis
Hydrolysis of the Benzyloxycarbonyl (Cbz) Group
The Cbz group serves as a protective group for the secondary amine in the azabicyclo scaffold. It undergoes cleavage under acidic or basic conditions to yield the free amine.
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Catalytic hydrogenation cleaves the Cbz group via reduction of the carbamate carbonyl to a methylene group, releasing benzyl alcohol .
Carboxylic Acid Functionalization
The carboxylic acid group participates in typical acid-derived reactions, enabling further derivatization.
Key Observations :
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Esterification with SOCl₂/ROH proceeds quantitatively under mild conditions .
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Amide couplings require activating agents (e.g., HATU) and bases (e.g., DIPEA) to achieve high yields .
Ring-Opening Reactions
The bicyclo[3.2.1]octane scaffold undergoes ring-opening under specific conditions, enabling access to linear intermediates.
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| H₂O, H₂SO₄ | Reflux, 12 h | Linear diamino dicarboxylic acid derivative | |
| LiAlH₄ | THF, 0°C to reflux | Reduced bicyclic alcohol |
Mechanistic Insight :
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Acid-catalyzed ring-opening involves protonation of the bridgehead nitrogen, followed by nucleophilic attack by water .
Stability Under Synthetic Conditions
The compound exhibits stability in common organic solvents but decomposes under prolonged exposure to strong acids/bases.
| Condition | Observation | Reference |
|---|---|---|
| TFA (neat), 25°C, 1 h | Partial Cbz cleavage (<10%) | |
| KOH (1M), 80°C, 6 h | Complete hydrolysis of Cbz and acid groups |
Synthetic Methodologies
Key routes to the compound include:
Scientific Research Applications
Synthetic Applications
The compound serves as a crucial building block in the synthesis of various tropane derivatives, which are known for their diverse pharmacological effects.
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold is central to many tropane alkaloids, which exhibit a range of biological activities including analgesic and anticholinergic properties. Recent studies have focused on enantioselective methods for constructing this scaffold, highlighting its importance in the synthesis of complex natural products and pharmaceuticals .
Drug Development
Several derivatives of 8-benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid have been investigated for their potential therapeutic effects:
- Analgesics : Compounds derived from this structure have shown promise as pain relievers.
- Antidepressants : Some derivatives are being explored for their effects on neurotransmitter systems related to mood regulation.
Biological Activities
Research indicates that the compound exhibits significant biological activities that can be harnessed for therapeutic purposes.
Neuropharmacology
The bicyclic structure is known to interact with various neurotransmitter receptors, making it a candidate for neuropharmacological studies aimed at treating conditions such as depression and anxiety disorders.
Toxicological Studies
Understanding the toxicological profile of this compound is crucial, especially given its structural similarity to known narcotics. Studies have documented cases of toxicity related to its use, emphasizing the need for careful evaluation in clinical settings .
Mechanism of Action
The mechanism of action of 8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane (tropane) core is shared among several pharmacologically significant compounds. Below is a detailed comparison of structural analogs, focusing on substituents, molecular properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Diversity :
- The Cbz group in the target compound contrasts with the methyl or benzoyloxy groups in cocaine and its analogs, highlighting its role as a protective group in synthesis .
- Benzoylecgonine and cocaine share the 3-benzoyloxy substituent, but the former’s carboxylic acid (vs. methyl ester) renders it pharmacologically inactive .
Biological Activity :
- Cocaine ’s methyl ester and 3-benzoyloxy groups are critical for its stimulant activity, whereas troparil ’s 3-phenyl group enhances selectivity for dopamine transporters .
- The target compound’s Cbz group likely renders it biologically inert, aligning with its use as a synthetic intermediate .
Stereochemical Considerations :
- Many tropane derivatives (e.g., cocaine, benzoylecgonine) exhibit strict stereochemical requirements (e.g., 1R,2R,3S,5S) for activity . The target compound’s stereochemistry is unspecified in available data, suggesting it may serve as a racemic intermediate.
Synthetic Utility :
- Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate () is a precursor for amines, while the target compound’s carboxylic acid group enables conjugation or salt formation for drug delivery .
Biological Activity
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is significant in medicinal chemistry due to its biological activities, particularly as a precursor for various tropane alkaloids. This compound has garnered attention for its potential therapeutic applications, especially in the treatment of neurological disorders.
- IUPAC Name : (1R,5S)-8-[(benzyloxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- Molecular Formula : C₁₆H₁₉NO₄
- CAS Number : 1890353-78-2
- Purity : 95%
Biological Activity
The biological activity of this compound is primarily linked to its role as a monoamine reuptake inhibitor . This mechanism is crucial in the treatment of various psychiatric and neurological disorders.
- Monoamine Reuptake Inhibition : The compound inhibits the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are pivotal in mood regulation and cognitive functions .
- Therapeutic Applications :
Case Studies
-
Synthesis and Structure-Activity Relationship (SAR) :
- Research has demonstrated that modifications to the 8-azabicyclo[3.2.1]octane structure can significantly influence its biological activity and selectivity towards specific neurotransmitter transporters .
- A study highlighted the enantioselective synthesis of various derivatives, revealing that certain configurations enhance inhibitory potency against serotonin and norepinephrine transporters .
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Pharmacological Studies :
- In vitro studies indicated that derivatives of 8-azabicyclo[3.2.1]octane exhibit varying degrees of binding affinity to monoamine transporters, suggesting potential for tailored therapeutic applications .
- A specific study noted that certain derivatives could effectively modulate opioid receptors, presenting additional avenues for pain management therapies .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Target Receptors | Notes |
|---|---|---|---|
| This compound | Monoamine Reuptake Inhibitor | Serotonin, Norepinephrine, Dopamine | Potential treatment for depression, ADHD |
| Other Derivatives | Opioid Receptor Antagonist | Mu Opioid Receptors | Pain management applications |
Q & A
Q. What are the established synthetic routes for 8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid?
The synthesis typically involves a multi-step strategy:
- Bicyclic Core Formation : The azabicyclo[3.2.1]octane scaffold is constructed via [3+2] cycloaddition or reductive amination of tropane precursors, often requiring stereochemical control .
- Benzyloxycarbonyl Protection : The 8-azabicyclo nitrogen is protected using benzyloxycarbonyl (Cbz) groups via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
- Carboxylic Acid Functionalization : Post-cyclization oxidation or hydrolysis of ester intermediates (e.g., methyl or ethyl esters) yields the final carboxylic acid moiety .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is used for purity analysis, employing C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substitution patterns. Key signals include the bicyclic protons (δ 1.5–3.5 ppm) and benzyloxycarbonyl aromatic protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with ESI+ mode detecting [M+H]⁺ or [M+Na]⁺ ions .
Advanced Research Questions
Q. How do stereochemical challenges impact the synthesis of this compound?
The rigid bicyclic structure necessitates precise stereochemical control. For example:
- Endo vs. Exo Isomers : Substituent orientation (e.g., benzyloxycarbonyl group) affects reactivity and biological activity. Stereoselective reduction or chiral auxiliary strategies are employed to favor desired configurations .
- Racemization Risks : Acidic or high-temperature conditions during deprotection can racemize chiral centers. Mild deprotection methods (e.g., catalytic hydrogenation for Cbz removal) mitigate this .
Q. What structure-activity relationships (SAR) are observed for derivatives of this compound?
- Bicyclic Rigidity : The azabicyclo[3.2.1]octane core enhances receptor binding affinity due to conformational restraint, as seen in related BIMU compounds acting as partial 5-HT₄ receptor agonists .
- Substituent Effects : The benzyloxycarbonyl group improves metabolic stability compared to methyl or acetyl analogs, but bulky substituents may reduce solubility .
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Purity Variability : Impurities >2% can skew bioassay results. Cross-validate using orthogonal analytical methods (e.g., HPLC + NMR) .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter receptor binding. Standardize protocols and include positive controls (e.g., known agonists/antagonists) .
Q. What are the stability considerations for long-term storage?
- Temperature : Store at 2–8°C to prevent hydrolysis of the benzyloxycarbonyl group or decarboxylation .
- Light Sensitivity : Protect from UV exposure using amber vials to avoid photodegradation .
Methodological Considerations
Q. How can researchers optimize synthetic yields for large-scale production?
- Catalytic Hydrogenation : Use Pd/C or Pd(OH)₂ for efficient Cbz deprotection without over-reduction .
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from 24h to 2h) while maintaining stereochemical integrity .
Q. What strategies address low solubility in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
